
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide: is a synthetic organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide typically involves the reaction of 4-(1-ethoxy-2,2,2-trifluoroethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(1-Ethoxy-2,2,2-trifluoroethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is typically conducted in the presence of a base, such as pyridine, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its pharmacological properties, including its potential as a drug candidate for various therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide involves its interaction with molecular targets in biological systems. The ethoxy and trifluoromethyl groups may influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The acetamide moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
- N-(2,2,2-Trifluoroethyl)acetamide
- N-(1,1-Bis(4-fluorophenyl)-2,2,2-trifluoroethyl)acetamide
- N-(1,1-Diphenyl-2,2,2-trifluoroethyl)acetamide
Comparison: N-(4-(1-Ethoxy-2,2,2-trifluoroethyl)phenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other trifluoroethyl derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Eigenschaften
CAS-Nummer |
74696-85-8 |
|---|---|
Molekularformel |
C12H14F3NO2 |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
N-[4-(1-ethoxy-2,2,2-trifluoroethyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-3-18-11(12(13,14)15)9-4-6-10(7-5-9)16-8(2)17/h4-7,11H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
RUQDTKUEPQQANL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=C(C=C1)NC(=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



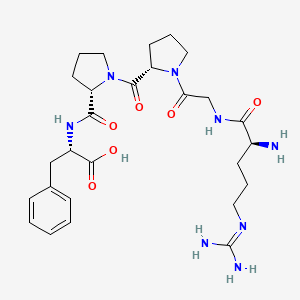

![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
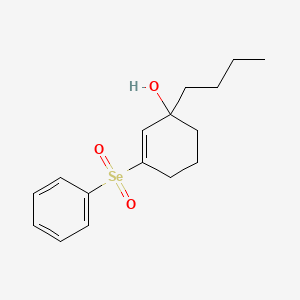
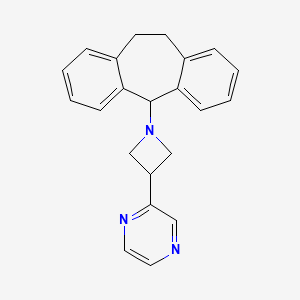
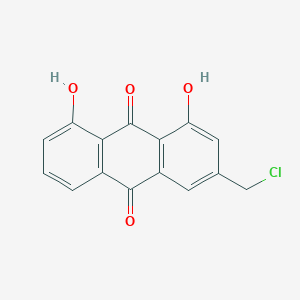
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
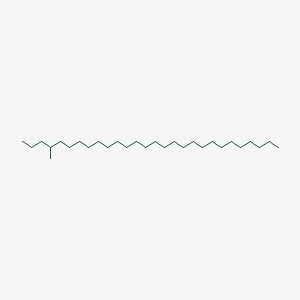
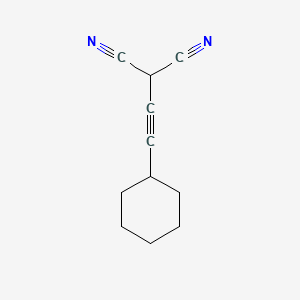
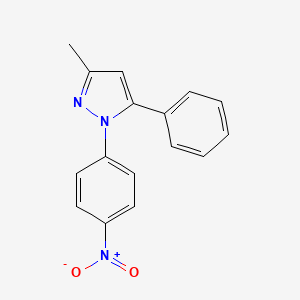

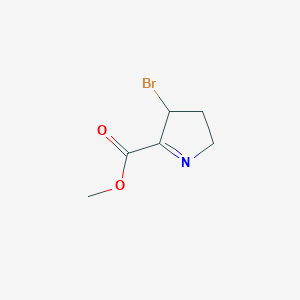
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
